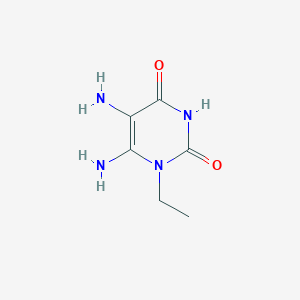
Ethyl 2-cyano-3-(dimethylamino)acrylate
Descripción general
Descripción
Ethyl 2-cyano-3-(dimethylamino)acrylate is an organic compound with the molecular formula C8H12N2O2. It is a versatile intermediate used in various chemical syntheses due to its reactive cyano and ester functional groups. This compound is known for its applications in organic synthesis, particularly in the preparation of heterocyclic compounds and as a building block in pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-3-(dimethylamino)acrylate can be synthesized through several methods. One common method involves the condensation of ethyl cyanoacetate with dimethylamine in the presence of a base such as sodium ethoxide. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the enolate intermediate, which then reacts with dimethylamine to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of ethyl 2-cyano-3-(dimethylamino)prop-2-enoate may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-cyano-3-(dimethylamino)acrylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols can be used under mild conditions.
Condensation Reactions: Catalysts like piperidine or pyridine are often employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amides or thioesters.
Condensation Reactions: Formation of heterocyclic compounds such as pyridines or quinolines.
Hydrolysis: Formation of ethyl cyanoacetate and dimethylamine.
Aplicaciones Científicas De Investigación
Ethyl 2-cyano-3-(dimethylamino)acrylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the development of bioactive compounds and enzyme inhibitors.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of ethyl 2-cyano-3-(dimethylamino)prop-2-enoate involves its reactive functional groups. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid and alcohol. These reactions enable the compound to serve as a versatile intermediate in various chemical transformations .
Comparación Con Compuestos Similares
Ethyl 2-cyano-3-(dimethylamino)acrylate can be compared with similar compounds such as:
Ethyl 2-cyano-3-(thiophen-2-yl)acrylate: Similar in structure but contains a thiophene ring instead of a dimethylamino group.
Mthis compound: Similar but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-cyano-3-(furan-2-yl)acrylate: Contains a furan ring instead of a dimethylamino group
These compounds share similar reactivity patterns but differ in their specific applications and properties due to the variations in their substituents.
Propiedades
Fórmula molecular |
C8H12N2O2 |
|---|---|
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
ethyl 2-cyano-3-(dimethylamino)prop-2-enoate |
InChI |
InChI=1S/C8H12N2O2/c1-4-12-8(11)7(5-9)6-10(2)3/h6H,4H2,1-3H3 |
Clave InChI |
RZEPXNTYHXGQOO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=CN(C)C)C#N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-Nitrobenzo[d]isoxazol-3-amine](/img/structure/B8804605.png)


![2-(3,4-Dimethoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B8804646.png)
![7-hydroxyimidazo[1,2-a]pyridine-3-carboxylic Acid](/img/structure/B8804652.png)

